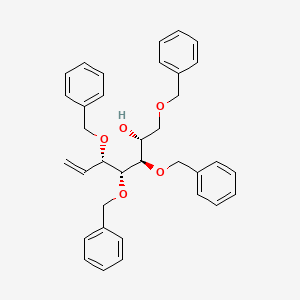
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol is an organic compound characterized by its multiple benzyloxy groups and a hept-6-en-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol typically involves the protection of hydroxyl groups followed by selective functionalization. A common synthetic route might include:
Protection of Hydroxyl Groups: Using benzyl chloride in the presence of a base such as sodium hydride to form benzyloxy groups.
Formation of the Hept-6-en-2-ol Backbone: This can be achieved through a series of reactions including aldol condensation, reduction, and selective deprotection.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial catalysts to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol can undergo various chemical reactions, including:
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), benzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol can be used as an intermediate for the synthesis of more complex molecules.
Biology
This compound might be used in the study of enzyme interactions, particularly those involving hydroxyl and benzyloxy groups.
Medicine
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzyloxy groups could play a role in binding to hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(methoxy)hept-6-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(ethoxy)hept-6-en-2-ol: Similar structure but with ethoxy groups.
Uniqueness
The presence of benzyloxy groups in (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol makes it unique compared to its methoxy and ethoxy counterparts. Benzyloxy groups can provide additional stability and hydrophobic interactions, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C35H38O5 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-1,3,4,5-tetrakis(phenylmethoxy)hept-6-en-2-ol |
InChI |
InChI=1S/C35H38O5/c1-2-33(38-24-29-17-9-4-10-18-29)35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)32(36)27-37-23-28-15-7-3-8-16-28/h2-22,32-36H,1,23-27H2/t32-,33+,34-,35-/m1/s1 |
Clave InChI |
SQQYKEFUMBMTTK-AOJHZZQJSA-N |
SMILES isomérico |
C=C[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C=CC(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


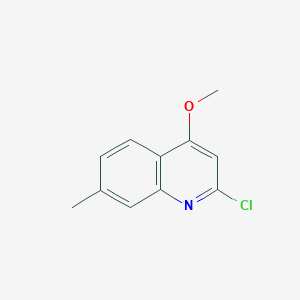
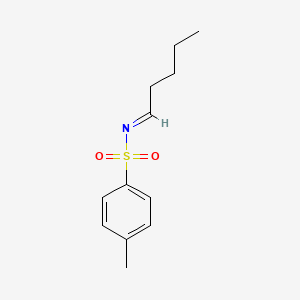
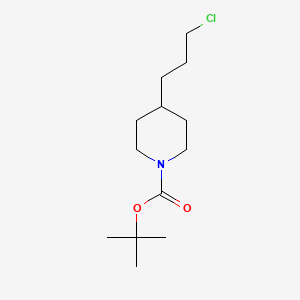
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
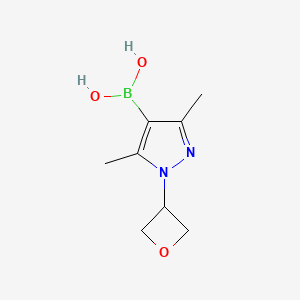
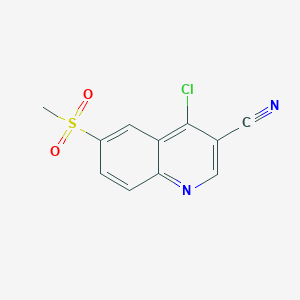
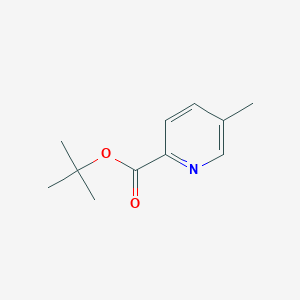
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)


![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)



